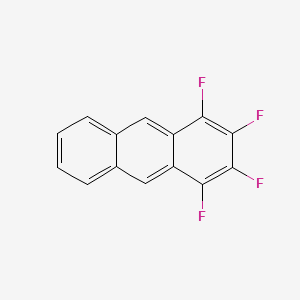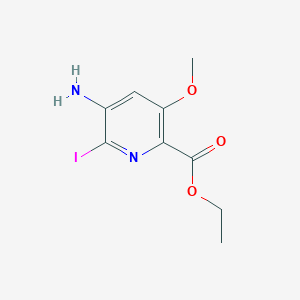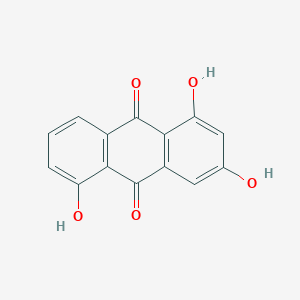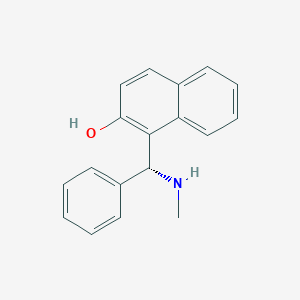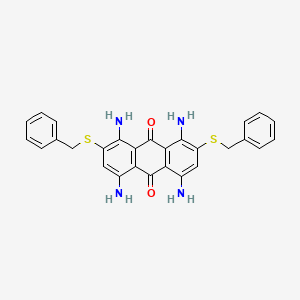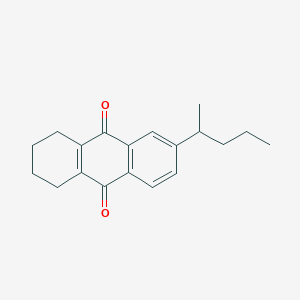![molecular formula C13H23NO4 B15249086 tert-Butyl (3aS,7aR)-3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B15249086.png)
tert-Butyl (3aS,7aR)-3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (3aS,7aR)-3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate: is a complex organic compound with a unique structure that includes a hexahydrofuro[3,2-c]pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3aS,7aR)-3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the hexahydrofuro[3,2-c]pyridine ring: This can be achieved through a series of cyclization reactions.
Introduction of the tert-butyl ester group: This step usually involves esterification reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Various substitution reactions can be performed on the pyridine ring or the ester group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学研究应用
Chemistry
In chemistry, tert-Butyl (3aS,7aR)-3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it a useful tool in biochemical studies.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a promising candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.
作用机制
The mechanism of action of tert-Butyl (3aS,7aR)-3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- tert-Butyl ®-3-(hydroxymethyl)hexanoate
- tert-Butyl (S)-3-(hydroxymethyl)hexanoate
- tert-Butyl ®-3-(hydroxymethyl)cyclohexanoate
Uniqueness
What sets tert-Butyl (3aS,7aR)-3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate apart from similar compounds is its unique hexahydrofuro[3,2-c]pyridine ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C13H23NO4 |
|---|---|
分子量 |
257.33 g/mol |
IUPAC 名称 |
tert-butyl (3aS,7aR)-3a-(hydroxymethyl)-2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-4-10-13(8-14,9-15)5-7-17-10/h10,15H,4-9H2,1-3H3/t10-,13+/m1/s1 |
InChI 键 |
NNSXXJNXPKSECE-MFKMUULPSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@](C1)(CCO2)CO |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)(CCO2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


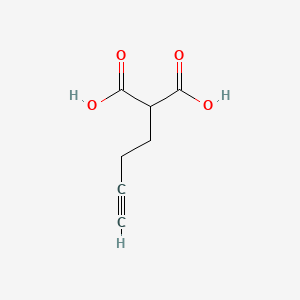
![7-Benzyl9-tert-butyl3-oxa-7,9-diazabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B15249020.png)
![1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)-](/img/structure/B15249021.png)
![5-[4-(3,5-dicarboxyphenyl)-3-hydroxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15249032.png)
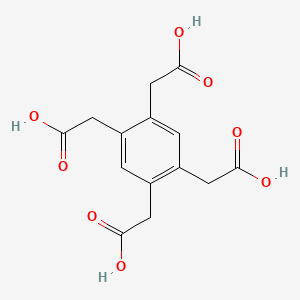
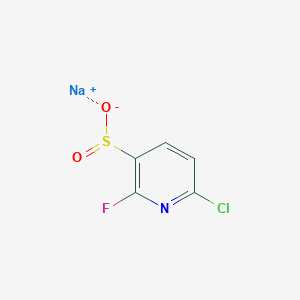
![6-Fluoro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15249057.png)
![1,2-Diphenylcyclobuta[b]anthracene](/img/structure/B15249065.png)
